N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chlorinated aromatic ring, a pyrazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of the pyrazole and furan rings through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Exploring its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of chlorinated aromatic amides, pyrazole-containing molecules, and furan-based compounds. Examples include:
- N-(3-chlorophenyl)-N’-methylurea
- 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxamide
- 2-(3-chloro-2-methylphenyl)-1H-pyrazole
Uniqueness
What sets N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-13(19)4-3-5-14(11)22-18(25)17(24)20-10-12-6-7-16(26-12)15-8-9-21-23(15)2/h3-9H,10H2,1-2H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFGRPCRAWREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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